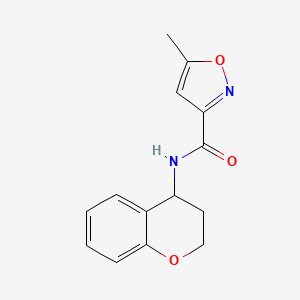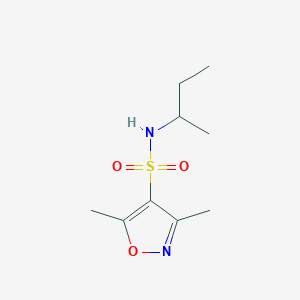
N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, commonly known as DBOS, is a sulfonamide derivative that has been widely used in scientific research. DBOS is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In
科学的研究の応用
DBOS has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. DBOS has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DBOS has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of DBOS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, DBOS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. DBOS has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DBOS has been shown to have a variety of biochemical and physiological effects in vivo and in vitro. For example, DBOS has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. DBOS has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. Additionally, DBOS has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of using DBOS in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, the various biological activities of DBOS make it a useful tool for studying inflammation, cancer, and bacterial infections. However, one limitation of using DBOS in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of DBOS in scientific research. One area of interest is the development of DBOS analogs with improved biological activities and reduced toxicity. Additionally, the use of DBOS in combination with other drugs or therapies may enhance its efficacy in treating various diseases. Finally, further studies are needed to fully understand the mechanism of action of DBOS and its potential applications in the treatment of human diseases.
合成法
DBOS can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with sulfanilamide and isobutylamine. The resulting product is then treated with sodium hydroxide and sulfuric acid to form the final product, DBOS. This synthesis method has been well-established in the literature and has been used to produce DBOS in large quantities for scientific research.
特性
IUPAC Name |
N-butan-2-yl-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-5-6(2)11-15(12,13)9-7(3)10-14-8(9)4/h6,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIBVJIZAHGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
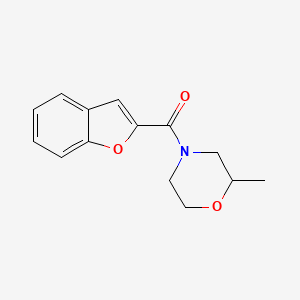
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)
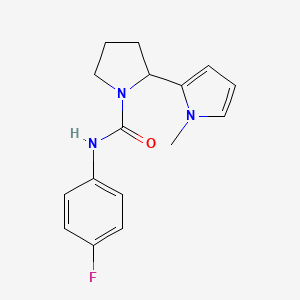
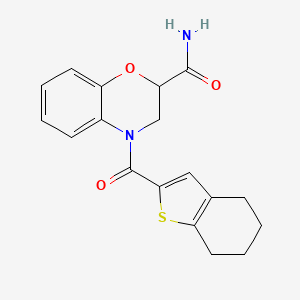
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
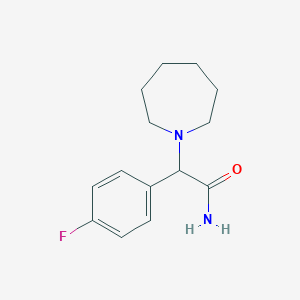
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
